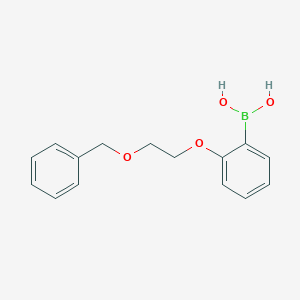![molecular formula C12H26O5 B3060365 3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol CAS No. 30242-05-8](/img/structure/B3060365.png)
3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol
Vue d'ensemble
Description
3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol is a chemical compound with the molecular formula C18H38O7 and a molecular weight of 366.49 g/mol . It is a polyether compound characterized by multiple propoxy groups and a terminal hydroxyl group. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Méthodes De Préparation
The synthesis of 3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol involves the stepwise addition of propylene oxide to a starting alcohol, typically under basic conditions. The reaction proceeds through a series of nucleophilic substitution reactions, where the hydroxyl group of the alcohol attacks the epoxide ring of propylene oxide, resulting in the formation of the polyether chain . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex polyether compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving polyether substrates.
Medicine: Research into drug delivery systems may utilize this compound due to its polyether structure, which can enhance solubility and stability of certain drugs.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The polyether chain can also interact with hydrophobic regions of proteins or membranes, affecting their structure and dynamics .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol include:
Tetrapropylene glycol (TePG): This compound has a similar polyether structure but with fewer propoxy groups.
Hexapropylene glycol: Another polyether compound with a different number of propoxy groups.
The uniqueness of this compound lies in its specific chain length and the presence of multiple hydroxyl groups, which can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c13-5-1-7-15-9-3-11-17-12-4-10-16-8-2-6-14/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQYDJBBYFFAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCCOCCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331073 | |
| Record name | NSC361615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30242-05-8 | |
| Record name | NSC361615 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC361615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060286.png)







![1-(2,6-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3060299.png)



